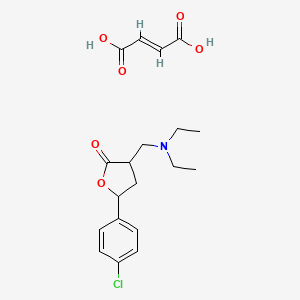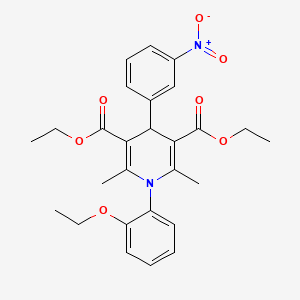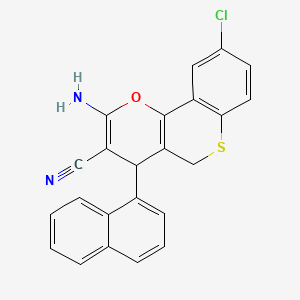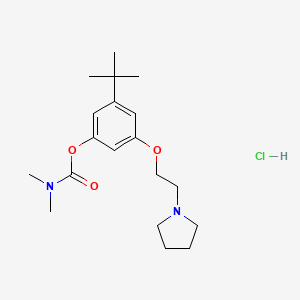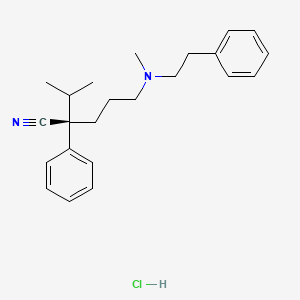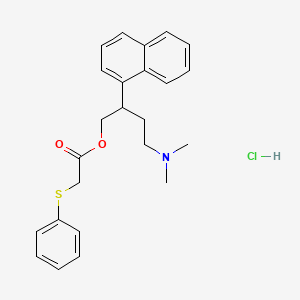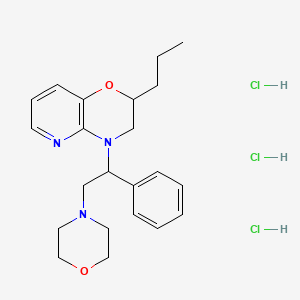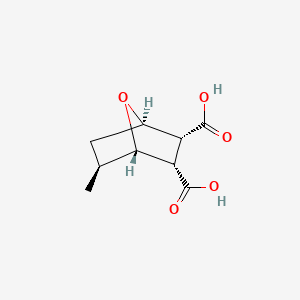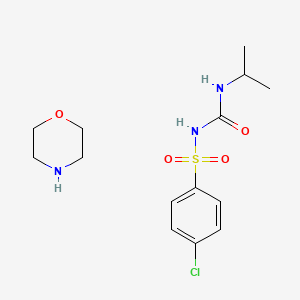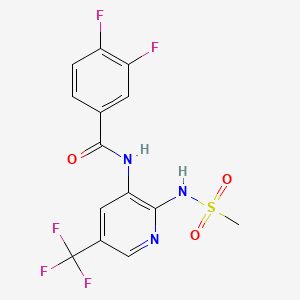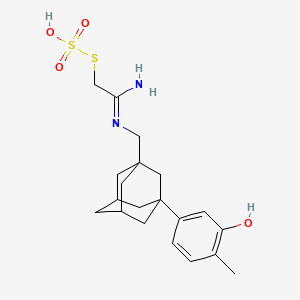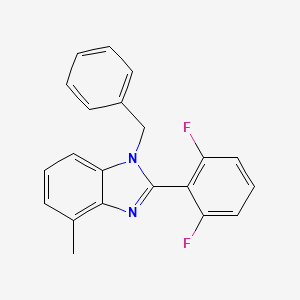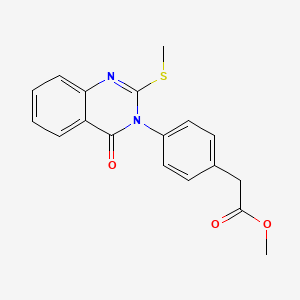
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzeneacetic acid moiety with a quinazolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the methylthio group and the benzeneacetic acid moiety. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
Uniqueness
Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is unique due to the presence of the quinazolinone core and the methylthio group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. For example, the quinazolinone core is known for its ability to interact with a wide range of biological targets, making it a valuable scaffold in medicinal chemistry.
Propriétés
Numéro CAS |
102037-97-8 |
|---|---|
Formule moléculaire |
C18H16N2O3S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 2-[4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3S/c1-23-16(21)11-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-2/h3-10H,11H2,1-2H3 |
Clé InChI |
ITXMZPQVRYGSBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


